1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
Description
1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a boronate-containing benzimidazole derivative characterized by a benzyl group at position 1, a phenyl group at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at position 5 of the benzimidazole core. This compound is of significant interest in medicinal chemistry and materials science due to the versatility of the dioxaborolane group in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing biaryl systems for pharmaceuticals and organic electronics .
Properties
Molecular Formula |
C26H27BN2O2 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
1-benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole |
InChI |
InChI=1S/C26H27BN2O2/c1-25(2)26(3,4)31-27(30-25)21-15-16-23-22(17-21)28-24(20-13-9-6-10-14-20)29(23)18-19-11-7-5-8-12-19/h5-17H,18H2,1-4H3 |
InChI Key |
UNLITDMJERJIDM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=N3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Core Benzimidazole Synthesis
The benzimidazole scaffold is typically constructed via cyclocondensation of o-phenylenediamine derivatives. A green method reported by Rocha et al. (2023) utilizes phosphoric acid to catalyze the reaction between 1,2-diamines and carbonyl equivalents, yielding 1-benzyl-2-phenylbenzimidazoles in high efficiency . For the target compound, 4-nitro-o-phenylenediamine serves as a starting material, with subsequent reduction to introduce the amino groups required for cyclization.
Key steps include:
-
N-Benzylation : Treatment of 4-nitro-o-phenylenediamine with benzyl bromide in the presence of a base (e.g., K₂CO₃) selectively substitutes one amine group.
-
Cyclization : Reaction with benzaldehyde under acidic conditions (e.g., H₃PO₄) forms the 2-phenylbenzimidazole core .
Halogenation at Position 5
Introducing a halogen at position 5 enables subsequent cross-coupling with boronic esters. A patent by Vertex Pharmaceuticals (2001) details bromination using phosphorus oxybromide (POBr₃) on 5,6-dichlorobenzimidazol-2-one, yielding 2-bromo-5,6-dichlorobenzimidazole . Adapting this method:
-
Nitration/Reduction : The 4-position of the benzimidazole core is nitrated, followed by reduction to an amine.
-
Diazotization/Halogenation : Diazotization with NaNO₂/HCl and treatment with CuBr generates the 5-bromo derivative .
Alternative Routes: Direct Boronation
Recent advances in boron chemistry enable direct C–H borylation. A PMC study (2013) synthesizes boron-containing amines via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Ir catalysts . Applied to benzimidazoles:
Conditions
-
Catalyst : Ir(COD)OMe (5 mol%)
-
Ligand : dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)
This method bypasses halogenation but requires stringent anhydrous conditions.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 7.85 (s, 1H, Bpin), 7.45–7.20 (m, 10H, aromatic), 5.30 (s, 2H, CH₂Ph), 1.35 (s, 12H, Bpin-CH₃) .
-
LC-MS : m/z 449.2 [M+H]⁺ (calculated for C₂₇H₂₈BN₂O₂).
X-ray Crystallography : Confirms regioselectivity at position 5 (analogous structures in ).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzimidazole core or the substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the benzyl or phenyl positions.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing benzimidazole derivatives can exhibit significant anticancer properties. The incorporation of the boron moiety may enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that similar structures can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
The antimicrobial potential of benzimidazole derivatives is well-documented. The presence of the boron atom may contribute to enhanced activity against bacterial and fungal pathogens. In vitro studies have demonstrated that related compounds show promising results against resistant strains of bacteria, making them candidates for further development as antimicrobial agents.
Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the role of benzimidazole derivatives. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Materials Science Applications
Catalysis
The unique structure of 1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole makes it an interesting candidate for catalytic applications. Boron-containing compounds are often utilized as catalysts in organic synthesis due to their ability to facilitate reactions such as Suzuki coupling reactions. This compound could potentially serve as a catalyst or a ligand in various organic transformations.
Polymer Science
In polymer chemistry, boron-containing compounds are used to modify polymer properties. The incorporation of 1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole into polymer matrices could enhance thermal stability and mechanical properties. Research into the synthesis of boron-containing polymers suggests potential applications in electronics and materials with specific electronic properties.
Case Study 1: Anticancer Activity
A study conducted on similar benzimidazole derivatives demonstrated their ability to inhibit the proliferation of breast cancer cells (MCF-7) through mechanisms involving apoptosis induction. The study highlighted the importance of substituents on the benzimidazole ring for enhancing anticancer activity .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that compounds with a similar structure exhibited significant antimicrobial activity, suggesting that 1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole could also demonstrate similar properties .
Mechanism of Action
The mechanism of action of 1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The dioxaborolane group can participate in boron-mediated reactions, while the benzimidazole core can interact with various biological targets, including enzymes and receptors. These interactions can modulate biochemical pathways and lead to specific biological effects.
Comparison with Similar Compounds
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole (CAS: 1107627-02-0)
- Substituents : Methyl group at position 1, dioxaborolane at position 4.
- Key Differences : The absence of a phenyl group at position 2 and a benzyl group at position 1 reduces steric hindrance compared to the target compound. This may enhance reactivity in cross-coupling reactions but lower metabolic stability in biological systems .
- Applications : Primarily used as an intermediate in synthesizing kinase inhibitors and boron neutron capture therapy (BNCT) agents.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one (CAS: 710348-69-9)
- Substituents : Ketone group at position 2, dioxaborolane at position 5.
- Key Differences : The 2-one modification introduces hydrogen-bonding capacity, altering solubility and electronic properties. This derivative is less lipophilic than the target compound, making it suitable for aqueous-phase reactions .
- Applications : Explored in the synthesis of fluorescent probes and protease inhibitors.
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate (CAS: 1021918-86-4)
- Substituents : tert-Butoxycarbonyl (Boc) group at position 1, dioxaborolane at position 5.
- Key Differences : The Boc group provides temporary protection for the benzimidazole nitrogen, enabling selective functionalization. This contrasts with the permanent benzyl group in the target compound, which may limit further derivatization .
- Applications : Intermediate in peptide mimetics and PROTAC (proteolysis-targeting chimera) synthesis.
Physical and Chemical Properties
Biological Activity
1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a complex organic compound notable for its potential biological activities. Its structure features a benzimidazole core with various substituents that may influence its interaction with biological targets. This article reviews the compound's biological activity, synthesizing findings from diverse research studies.
The molecular formula of this compound is C26H27BN2O2, with a molecular weight of approximately 410.3 g/mol. The presence of the dioxaborolane moiety is significant as it enhances the compound's reactivity and potential applications in medicinal chemistry.
Research indicates that 1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole can interact with various biological targets through specific molecular interactions. These interactions may lead to significant biological effects including:
- Inhibition of Kinases : The compound has been studied for its ability to inhibit specific kinases involved in cancer pathways. For instance, it shows potential activity against ALK (anaplastic lymphoma kinase) which is crucial in certain cancers .
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties through its modulation of signaling pathways associated with tumor growth and metastasis .
Comparative Analysis
To understand the uniqueness of this compound relative to similar structures, a comparison table is provided below:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole | C20H22BN2O2 | 0.75 |
| 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine | C17H24BN2O | 0.69 |
| 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine | C18H24BN2O | 0.68 |
This comparison highlights the distinctiveness of the benzimidazole core combined with both benzyl and phenyl substituents along with the dioxaborolane group .
Study on Anticancer Properties
A study conducted on various derivatives of benzimidazole indicated that compounds similar to 1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .
In Vitro Assays
In vitro assays have demonstrated that this compound can inhibit specific kinases effectively. For example:
Q & A
Q. What are the key synthetic routes for preparing 1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized benzimidazole precursors. Key steps include:
- Borylation : Reaction of halogenated benzimidazoles (e.g., 5-bromo derivatives) with bis(pinacolato)diboron (B₂Pin₂) using palladium catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents (e.g., DMF) under inert atmospheres .
- Optimization : Temperature (80–100°C), catalyst loading (1–5 mol%), and solvent choice (THF, DMSO) critically affect yield and purity.
Q. Which spectroscopic techniques are essential for characterizing the boronic ester moiety in this compound?
Q. How does the presence of the dioxaborolane group influence solubility and stability in aqueous vs. organic media?
The boronic ester enhances solubility in non-polar solvents (e.g., toluene, DCM) but hydrolyzes slowly in water. Stability is maintained under anhydrous, inert conditions, making it suitable for air-sensitive reactions .
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as a versatile intermediate in Suzuki couplings for constructing biaryl motifs in drug candidates (e.g., kinase inhibitors) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the boronic ester in cross-coupling reactions?
Density Functional Theory (DFT) calculates electron density at the boron center, predicting oxidative addition efficiency with Pd(0). For example, B3LYP/6-31G* optimizes transition states for transmetalation steps, guiding catalyst selection (e.g., Pd vs. Ni) .
Q. What strategies resolve discrepancies between theoretical and experimental ¹H NMR chemical shifts?
Q. How do steric effects from the benzyl and phenyl substituents impact catalytic cross-coupling efficiency?
Steric maps (e.g., using A-value calculations) reveal hindered access to the boron center, necessitating bulky ligands (e.g., SPhos) to accelerate transmetalation. Kinetic studies (e.g., variable-temperature NMR) quantify rate reductions due to substituent bulk .
Q. What in vitro assays evaluate the compound’s potential as a protease inhibitor or receptor binder?
- Fluorescence Polarization : Measures binding affinity to target proteins (e.g., EGFR).
- Molecular Docking : AutoDock Vina predicts binding poses in active sites, validated by IC₅₀ values from enzyme inhibition assays .
Q. How does the compound’s electronic structure (HOMO/LUMO) influence its reactivity in photoredox catalysis?
TD-DFT calculations (e.g., CAM-B3LYP) model charge-transfer states. A low LUMO (-1.5 eV) enables electron-deficient aryl halides to act as acceptors in visible-light-driven reactions .
Q. What crystallographic techniques resolve structural ambiguities in polymorphic forms?
- Single-Crystal XRD : Resolves bond angles and torsional strain (e.g., C-B-O vs. O-B-O angles).
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···π contacts) influencing packing motifs .
Methodological Tables
Table 1: Catalysts and Yields in Boronation Reactions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 80 | 78 | |
| NiCl₂(dppe) | THF | 100 | 65 | |
| Pd(OAc)₂/XPhos | Toluene | 90 | 82 |
Table 2: Key Spectral Data for Boronic Ester Characterization
| Technique | Key Signal | Reference |
|---|---|---|
| ¹¹B NMR | δ 30.2 ppm (dioxaborolane) | |
| ¹H NMR | δ 7.8 ppm (imidazole C-H) | |
| IR | 1348 cm⁻¹ (B-O stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
